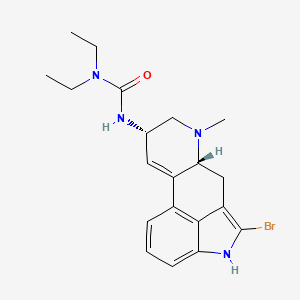

Bromerguride

Description

Properties

CAS No. |

83455-48-5 |

|---|---|

Molecular Formula |

C20H25BrN4O |

Molecular Weight |

417.3 g/mol |

IUPAC Name |

3-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |

InChI |

InChI=1S/C20H25BrN4O/c1-4-25(5-2)20(26)22-12-9-14-13-7-6-8-16-18(13)15(19(21)23-16)10-17(14)24(3)11-12/h6-9,12,17,23H,4-5,10-11H2,1-3H3,(H,22,26)/t12-,17+/m0/s1 |

InChI Key |

SBHNNNRQZGYOAU-YVEFUNNKSA-N |

Isomeric SMILES |

CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C |

Canonical SMILES |

CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C |

Appearance |

Solid powder |

Other CAS No. |

83455-48-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-bromolisuride bromerguride bromolisuride bromuride |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the CNS Mechanism of Action of Bromerguride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromerguride is a synthetic ergoline derivative that exhibits a complex pharmacological profile within the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its interactions with key neurotransmitter receptor systems. Through a detailed examination of its receptor binding affinities, functional activities, and downstream signaling pathways, this document elucidates the molecular basis for this compound's pharmacological effects. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its complex CNS pharmacology.

Introduction

This compound, a brominated derivative of terguride, has garnered interest for its unique interactions with dopamine and serotonin receptor systems. Unlike its precursor, terguride, which displays partial agonist activity at dopamine D2 receptors with relatively high intrinsic activity, this compound exhibits a distinct profile that suggests potential therapeutic applications in neuropsychiatric disorders.[1] This guide will delve into the core aspects of this compound's mechanism of action, providing the detailed technical information necessary for researchers and drug development professionals.

Receptor Binding Profile

This compound's activity in the CNS is primarily dictated by its binding affinity for a range of neurotransmitter receptors. Its profile is characterized by a high affinity for dopamine D2 and serotonin 5-HT2A receptors.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine D2L | [3H]Spiperone | CHO-K1 cells | 1.8 | (Jantschak et al., 2013) |

| Serotonin 5-HT2A | [3H]Ketanserin | Porcine brain | 0.89 | (Jantschak et al., 2013) |

| Adrenergic α2C | [3H]Rauwolscine | Porcine brain | 1.2 | (Jantschak et al., 2013) |

Functional Activity at Key CNS Receptors

Beyond simple binding, the functional consequence of this compound's interaction with its target receptors is crucial to understanding its pharmacological effects. This compound acts as a partial agonist at the dopamine D2 receptor and a potent antagonist at the serotonin 5-HT2A receptor.

Dopamine D2 Receptor Partial Agonism

Partial agonists for the D2 receptor are compounds that bind to the receptor and elicit a response that is lower than that of the endogenous agonist, dopamine.[2] This modulatory activity is a key feature of some atypical antipsychotic drugs. In states of high dopaminergic activity, partial agonists can act as functional antagonists, whereas in states of low dopamine, they can provide a basal level of receptor stimulation.[2]

Table 2: Functional Activity of this compound at Dopamine D2S Receptors

| Assay | Parameter | This compound | Terguride | Aripiprazole | Reference |

| [35S]GTPγS Binding | Intrinsic Activity (%) | 25 | 50 | 0 | (Jantschak et al., 2013) |

| cAMP Accumulation | Intrinsic Activity (%) | 20 | 40 | 20 | (Jantschak et al., 2013) |

| EC50 (nM) | 3.7 | 1.6 | 18 | (Jantschak et al., 2013) |

Serotonin 5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor is another hallmark of many atypical antipsychotic medications.[1] This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and to a lower incidence of extrapyramidal side effects. This compound demonstrates potent antagonism at this receptor.

Signaling Pathways

The functional activities of this compound at D2 and 5-HT2A receptors translate into the modulation of specific intracellular signaling cascades.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. As a partial agonist, this compound induces a submaximal conformational change in the D2 receptor, leading to a limited activation of Gi/o proteins. This results in a moderate inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G proteins. Antagonism by this compound blocks the binding of endogenous serotonin, thereby preventing the activation of the Gq/11 pathway. This blockade inhibits the phospholipase C (PLC) signaling cascade, which would normally lead to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To determine the affinity of this compound for dopamine D2L, serotonin 5-HT2A, and adrenergic α2C receptors.

-

Materials:

-

Cell membranes from CHO-K1 cells stably expressing the human dopamine D2L receptor.

-

Porcine brain membranes for 5-HT2A and α2C receptor binding.

-

Radioligands: [3H]Spiperone (for D2L), [3H]Ketanserin (for 5-HT2A), [3H]Rauwolscine (for α2C).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, and 1 mM EDTA).

-

Non-specific binding competitors (e.g., haloperidol for D2, ketanserin for 5-HT2A, yohimbine for α2C).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell or brain membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a competitor (for non-specific binding), or varying concentrations of this compound.

-

Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor of interest.

-

Objective: To determine the intrinsic agonist activity of this compound at the dopamine D2S receptor.

-

Materials:

-

Membranes from CHO-K1 cells expressing the human D2S receptor.

-

[35S]GTPγS.

-

GDP.

-

This compound and a full agonist (e.g., quinpirole).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT).

-

-

Procedure:

-

Pre-incubate cell membranes with varying concentrations of this compound or the full agonist in the assay buffer containing GDP.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [35S]GTPγS by scintillation counting.

-

Express the data as a percentage of the maximal stimulation induced by the full agonist to determine the intrinsic activity.

-

cAMP Accumulation Assay

This assay measures the functional consequence of activating or inhibiting adenylyl cyclase.

-

Objective: To determine the effect of this compound on cAMP levels mediated by the dopamine D2S receptor.

-

Materials:

-

Intact CHO-K1 cells expressing the human D2S receptor.

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., HTRF-based).

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF.

-

The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is a measure of its agonist activity at the Gi/o-coupled D2 receptor.

-

Conclusion

This compound exhibits a dual mechanism of action in the CNS, characterized by partial agonism at dopamine D2 receptors and potent antagonism at serotonin 5-HT2A receptors. This pharmacological profile is reminiscent of several atypical antipsychotic drugs, suggesting its potential therapeutic utility in disorders with dysregulated dopaminergic and serotonergic neurotransmission. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of this compound and related compounds. The intricate interplay of its effects on these two key receptor systems warrants further investigation to fully elucidate its therapeutic potential and clinical implications.

References

The Partial Agonist Profile of Bromerguride at the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacology of bromerguride as a partial agonist at the dopamine D2 receptor (D2R). It provides a detailed overview of its binding and functional characteristics, the experimental methodologies used for its characterization, and the underlying signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of dopaminergic signaling and the development of novel therapeutics.

Core Concepts: Dopamine D2 Receptor Partial Agonism

Dopamine D2 receptor partial agonists represent a sophisticated class of ligands that exhibit a dualistic behavior. Unlike full agonists, which elicit a maximal receptor response, or antagonists, which block the receptor, partial agonists produce a submaximal response. The level of this response, known as intrinsic activity, is a key characteristic of a partial agonist. In environments of low endogenous dopamine, a partial agonist will act as an agonist, stimulating the D2 receptor. Conversely, in the presence of high dopamine concentrations, it will compete with the endogenous full agonist, thereby acting as a functional antagonist. This modulatory effect is a cornerstone of the therapeutic strategy for conditions like schizophrenia, where dopamine dysregulation is a key pathological feature.

Quantitative Data Summary

Table 1: this compound Binding Affinity at the Dopamine D2 Receptor

| Compound | Receptor | Radioligand | Ki (nM) | Reference |

| 2-Bromoterguride | Human D2S | [3H]Spiperone | Data not available | Jantschak et al., 2013 |

| Terguride | Human D2S | [3H]Spiperone | Data not available | Jantschak et al., 2013 |

| Aripiprazole | Human D2S | [3H]Spiperone | Data not available | Jantschak et al., 2013 |

Note: While specific Ki values from the primary comparative study are not available, related literature suggests that ergoline derivatives like this compound typically exhibit high affinity for the D2 receptor, with Ki values in the low nanomolar range.

Table 2: this compound Functional Activity at the Dopamine D2 Receptor (G-Protein Signaling)

| Compound | Assay | Receptor | Parameter | Value | Reference |

| 2-Bromoterguride | [35S]GTPγS Binding | Human D2S | Intrinsic Activity | ~50% of Terguride | Jantschak et al., 2013[1] |

| 2-Bromoterguride | cAMP Accumulation | Human D2S | Intrinsic Activity | ~50% of Terguride | Jantschak et al., 2013[1] |

| 2-Bromoterguride | cAMP Accumulation | Human D2S | Efficacy | Similar to Aripiprazole | Jantschak et al., 2013[1] |

| 2-Bromoterguride | cAMP Accumulation | Human D2S | EC50 (nM) | Data not available | Jantschak et al., 2013 |

| Terguride | [35S]GTPγS Binding | Human D2S | Intrinsic Activity | High | Jantschak et al., 2013[1] |

| Aripiprazole | [35S]GTPγS Binding | Human D2S | Intrinsic Activity | Lacked agonist activity in this assay | Jantschak et al., 2013[1] |

Table 3: this compound Functional Activity at the Dopamine D2 Receptor (β-Arrestin Signaling)

| Compound | Assay | Receptor | Parameter | Value | Reference |

| This compound | β-Arrestin Recruitment | Human D2 | EC50 (nM) | Data not available | - |

| This compound | β-Arrestin Recruitment | Human D2 | Emax (%) | Data not available | - |

Note: There is a lack of publicly available data specifically characterizing this compound's effect on β-arrestin recruitment to the D2 receptor.

Signaling Pathways

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, primarily signals through two distinct pathways upon activation: the canonical G protein-dependent pathway and the non-canonical β-arrestin-dependent pathway. Partial agonists like this compound can differentially modulate these pathways, a phenomenon known as functional selectivity or biased agonism.

G Protein-Dependent Signaling Pathway

Activation of the D2 receptor by an agonist, including partial agonists, leads to the coupling of inhibitory G proteins (Gαi/o). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to the modulatory effects of dopaminergic drugs.

β-Arrestin-Dependent Signaling Pathway

Following agonist binding and G protein activation, the D2 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestin acts as a scaffold protein, initiating a wave of G protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

Experimental Protocols

The characterization of this compound's partial agonism at the D2 receptor relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments cited in the literature.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford or BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a high-affinity D2 receptor radioligand (e.g., [3H]spiperone) to each well.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known D2 antagonist, e.g., haloperidol).

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound in modulating Gi/o-mediated signaling.

Methodology:

-

Cell Culture and Seeding:

-

Culture cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

-

Seed the cells into 96-well or 384-well microplates and grow to near confluency.

-

-

Assay Procedure:

-

Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

To stimulate adenylyl cyclase and establish a detectable baseline of cAMP, add a fixed concentration of forskolin.

-

Add increasing concentrations of this compound to the wells.

-

Include control wells with forskolin alone (100% cAMP production) and a known D2 agonist (e.g., quinpirole) as a positive control.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each well based on the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy, or intrinsic activity) values.

-

β-Arrestin Recruitment Assay (BRET)

Objective: To quantify the ability of this compound to promote the interaction between the dopamine D2 receptor and β-arrestin.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells.

-

Co-transfect the cells with plasmids encoding for the D2 receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

-

Assay Procedure:

-

Seed the transfected cells into a white, clear-bottom 96-well microplate.

-

Allow the cells to adhere and express the fusion proteins (typically 24-48 hours).

-

Wash the cells with assay buffer.

-

Add the luciferase substrate (e.g., coelenterazine h) to each well.

-

Immediately measure the baseline bioluminescence and fluorescence.

-

Add increasing concentrations of this compound to the wells.

-

Include a positive control (a known D2 agonist that strongly recruits β-arrestin) and a vehicle control.

-

-

BRET Signal Detection:

-

Measure the light emission at two wavelengths simultaneously using a microplate reader equipped for BRET: one for the donor (Rluc) and one for the acceptor (YFP).

-

The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor to the light intensity emitted by the donor.

-

-

Data Analysis:

-

Subtract the background BRET ratio (from cells expressing only the donor) from the BRET ratio of the co-transfected cells.

-

Plot the change in the BRET ratio as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for β-arrestin recruitment.

-

Conclusion

This compound presents a compelling profile as a dopamine D2 receptor partial agonist. The available data suggests an intrinsic activity that is lower than that of the first-generation partial agonist terguride, and comparable to the established therapeutic agent aripiprazole in its ability to modulate G-protein signaling. This positions this compound as a compound of significant interest for the development of novel antipsychotics with a potentially favorable side-effect profile.

A critical gap in the current understanding of this compound's pharmacology is the lack of comprehensive quantitative data, particularly regarding its binding affinity (Ki) and its functional activity in β-arrestin recruitment assays (EC50 and Emax). Further investigation into these parameters is essential to fully elucidate its potential for biased agonism and to build a complete structure-activity relationship. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations and advancing our knowledge of this promising compound. Such data will be invaluable for the rational design and development of next-generation therapeutics targeting the dopamine D2 receptor.

References

A Technical Guide to the Serotonin 5-HT2A Receptor Antagonism of Bromerguride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the antagonism of the serotonin 5-HT2A receptor, with a focus on the ergoline derivative, Bromerguride. While this compound is primarily characterized as a dopamine D2 receptor antagonist, its structural class and the pharmacological profile of related compounds suggest a potential interaction with the 5-HT2A receptor. This document outlines the canonical signaling pathway of the 5-HT2A receptor, details standard experimental protocols for characterizing receptor antagonism, and presents quantitative data for well-established 5-HT2A antagonists to serve as a comparative benchmark. Due to a lack of publicly available quantitative data for this compound's direct interaction with the 5-HT2A receptor, this guide emphasizes the established methodologies for such characterization and provides a framework for its potential evaluation.

Introduction: The Serotonin 5-HT2A Receptor

The 5-hydroxytryptamine 2A (5-HT2A) receptor is a G-protein coupled receptor (GPCR) belonging to the serotonin receptor family. It is predominantly coupled to the Gq/11 signaling pathway and is a key player in a multitude of physiological and pathological processes within the central nervous system.[1] Activation of the 5-HT2A receptor by its endogenous ligand, serotonin, initiates a cascade of intracellular events, primarily leading to an increase in intracellular calcium.[2] This receptor is a significant target for therapeutic intervention in a range of neuropsychiatric disorders. Blockade of the 5-HT2A receptor is a key mechanism of action for many atypical antipsychotic medications used in the treatment of schizophrenia and bipolar disorder.

This compound, an ergoline derivative, is primarily known for its dopamine D2 receptor antagonistic properties. However, its structural similarity to other ergolines with known 5-HT2A activity, and the fact that its dihydro-derivative, 2-bromoterguride, exhibits high affinity for 5-HT2A receptors, suggests that this compound's pharmacological profile may include interaction with this serotonin receptor subtype.[3][4] This guide will delve into the methodologies required to characterize such an interaction.

The 5-HT2A Receptor Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor is initiated by agonist binding, which induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.

Figure 1: 5-HT2A Receptor Gq Signaling Pathway

Quantitative Assessment of 5-HT2A Receptor Antagonism

The antagonistic properties of a compound at the 5-HT2A receptor are quantified through various in vitro assays. These assays determine the binding affinity of the antagonist to the receptor and its functional potency in inhibiting agonist-induced responses.

Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand (antagonist) and its receptor. It is typically determined through radioligand binding assays and expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Binding Affinities (Ki) of Selected Antagonists at the Human 5-HT2A Receptor

| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference(s) |

| This compound | - | - | Data not available | - |

| Ketanserin | [³H]Ketanserin | HEK293 cells | 0.35 - 0.77 | [5] |

| Pimavanserin | [³H]Ketanserin | NIH-3T3 cells | 0.087 | |

| M100907 (Volinanserin) | [³H]MDL 100907 | Rat brain | ~0.3 |

Functional Antagonism

Functional antagonism measures the ability of a compound to block the biological response elicited by an agonist. This is typically assessed through cell-based functional assays, and the potency is expressed as the half-maximal inhibitory concentration (IC50) or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Similar to binding affinity, specific functional antagonism data for this compound at the 5-HT2A receptor is not widely published. Table 2 provides functional antagonism data for the comparator compounds.

Table 2: Functional Antagonism of Selected Antagonists at the Human 5-HT2A Receptor

| Compound | Functional Assay | Agonist | IC50 (nM) / pA2 | Reference(s) |

| This compound | - | - | Data not available | - |

| Ketanserin | Calcium Mobilization | Serotonin | pA2 = 9.19 | |

| Pimavanserin | R-SAT | - | pIC50 = 8.7 | |

| M100907 (Volinanserin) | ERK1/2 Phosphorylation | Serotonin | IC50 = 2.3 |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a compound's activity at the 5-HT2A receptor. The following sections describe standard protocols for radioligand binding and functional assays.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for the 5-HT2A receptor.

Figure 2: General workflow for a 5-HT2A antagonist radioligand binding assay.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human 5-HT2A receptor, or from brain tissue known to have high 5-HT2A receptor density (e.g., rat frontal cortex).

-

Radioligand: A selective 5-HT2A receptor antagonist radioligand, such as [³H]Ketanserin.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM Ketanserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well filter plates (e.g., GF/B filters) and a vacuum manifold.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Assay buffer.

-

Test compound at various concentrations (typically in a logarithmic series).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Radioligand at a concentration near its Kd.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a 5-HT2A receptor agonist.

Materials:

-

Cells: A cell line (e.g., HEK293, CHO) stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM, Calcium-5.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: this compound.

-

Agonist: Serotonin (5-HT) or another 5-HT2A agonist.

-

Positive Control Antagonist: A known 5-HT2A antagonist (e.g., Ketanserin).

-

Fluorescence Plate Reader: Equipped with injectors for compound addition.

Procedure:

-

Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye, prepared in assay buffer, to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Compound Pre-incubation: Wash the cells with assay buffer and then add the test compound (this compound) at various concentrations. Incubate for a period to allow the antagonist to bind to the receptors (e.g., 15-30 minutes).

-

Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

-

Agonist Stimulation: Inject the 5-HT2A agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response in the absence of the antagonist (0% inhibition) and in the presence of a saturating concentration of the positive control antagonist (100% inhibition).

-

Plot the normalized response against the logarithm of the test compound concentration and fit to a dose-response curve to determine the IC50 value.

-

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, a direct downstream product of Gq signaling, in response to agonist stimulation. Antagonists will inhibit this accumulation.

Materials:

-

Cells: A cell line (e.g., HEK293, CHO) stably expressing the human 5-HT2A receptor.

-

Labeling Medium: Culture medium containing [³H]-myo-inositol.

-

Stimulation Buffer: Typically a buffer containing LiCl to inhibit the breakdown of inositol monophosphate.

-

Test Compound: this compound.

-

Agonist: Serotonin (5-HT).

-

Ion-exchange Chromatography Columns: For separating the inositol phosphates.

-

Scintillation Counter.

Procedure:

-

Cell Labeling: Culture cells in labeling medium for 24-48 hours to allow for the incorporation of [³H]-myo-inositol into cellular phosphoinositides.

-

Compound Pre-incubation: Wash the cells and pre-incubate with the test compound (this compound) in stimulation buffer for a defined period.

-

Agonist Stimulation: Add the 5-HT2A agonist and incubate for a further period (e.g., 30-60 minutes) to allow for the accumulation of inositol phosphates.

-

Extraction: Stop the reaction by adding an acid (e.g., perchloric acid) and extract the soluble inositol phosphates.

-

Separation: Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis:

-

Normalize the data to the agonist-stimulated response in the absence of the antagonist.

-

Plot the normalized response against the logarithm of the test compound concentration and fit to a dose-response curve to determine the IC50 value.

-

Logical Framework for 5-HT2A Antagonism

The action of an antagonist at the 5-HT2A receptor can be visualized as a competitive interaction at the receptor binding site, preventing the agonist from binding and initiating the downstream signaling cascade.

Figure 3: Logical relationship of a competitive antagonist at the 5-HT2A receptor.

Conclusion

While this compound's primary pharmacological classification is a dopamine D2 antagonist, its ergoline structure warrants investigation into its potential effects at other monoamine receptors, including the 5-HT2A receptor. This technical guide has provided a comprehensive overview of the established methodologies for characterizing 5-HT2A receptor antagonism. The detailed experimental protocols for radioligand binding, calcium mobilization, and inositol phosphate accumulation assays offer a clear roadmap for researchers to determine the binding affinity and functional potency of this compound or any other test compound at this important therapeutic target. The included quantitative data for well-known 5-HT2A antagonists serves as a valuable benchmark for such studies. Future research is required to definitively elucidate the interaction of this compound with the 5-HT2A receptor and to understand its potential contribution to the compound's overall pharmacological profile.

References

- 1. content-assets.jci.org [content-assets.jci.org]

- 2. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]

- 3. Effects of 2-bromoterguride, a dopamine D2 receptor partial agonist, on cognitive dysfunction and social aversion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of 2-bromoterguride at human dopamine D2, porcine serotonin 5-hydroxytryptamine 2A, and α2C-adrenergic receptors, and its antipsychotic-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Pharmacological Profile of Bromerguride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromerguride, also known as 2-bromolisuride, is an ergoline derivative that has been investigated for its antipsychotic properties. It is structurally related to the dopamine agonist lisuride, but the substitution of a bromine atom at the 2-position reverses its pharmacodynamic profile, conferring dopamine antagonist characteristics.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding affinity, functional activity, and associated signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Receptor Binding Affinity

The affinity of this compound for various neurotransmitter receptors is a key determinant of its pharmacological effects. While comprehensive binding data for this compound is limited in publicly available literature, the profile can be inferred from its classification as a dopamine antagonist and data on the parent compound, lisuride.

Table 1: Receptor Binding Affinity (Ki) of Lisuride

| Receptor Family | Receptor Subtype | Ki (nM) | Reference Compound |

| Dopamine | D1 | 56.7 | Lisuride |

| D2 | 0.95 | Lisuride | |

| D3 | 1.08 | Lisuride | |

| Serotonin | 5-HT1A | 1.3 | Lisuride |

| 5-HT2A | 2.5 | Lisuride | |

| 5-HT2C | 6.3 | Lisuride |

Note: This data is for the parent compound lisuride and serves as an estimation for the relative affinities of this compound, which is established as a dopamine antagonist.[2]

Functional Activity

This compound acts as an antagonist at dopamine D2 receptors, which is the primary mechanism underlying its antipsychotic potential. This contrasts with its parent compound, lisuride, which is a dopamine D2 receptor agonist. The antagonistic activity of this compound at D2 receptors leads to a reduction in dopaminergic neurotransmission.

Furthermore, studies suggest that this compound possesses serotonergic properties. It has been described as having serotonin agonistic effects, which may contribute to its atypical antipsychotic profile by modulating serotonergic pathways that are also implicated in the pathophysiology of schizophrenia.[3]

Table 2: Functional Activity of this compound

| Receptor | Functional Effect | Second Messenger System |

| Dopamine D2 | Antagonist | Inhibition of cAMP decrease |

| Serotonin | Agonist | Modulation of various pathways |

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with specific G protein-coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades.

Dopamine D2 Receptor Signaling

As an antagonist at the D2 receptor, which is a Gi/o-coupled GPCR, this compound blocks the inhibitory effect of dopamine on adenylyl cyclase. This prevents the dopamine-induced decrease in cyclic AMP (cAMP) levels. The blockade of D2 receptor signaling is a cornerstone of the therapeutic action of many antipsychotic drugs.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, typically through a Gs or Gi-coupled receptor.

Protocol:

-

Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors) are cultured to an appropriate density in 96-well plates.

-

Assay Setup: The cell culture medium is replaced with an assay buffer. The cells are then treated with varying concentrations of the antagonist (this compound).

-

Stimulation: After a pre-incubation period with the antagonist, the cells are stimulated with a fixed concentration of an agonist (e.g., dopamine) and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Lysis and Detection: The cells are lysed to release intracellular cAMP. The amount of cAMP is then quantified using a commercially available kit, often based on competitive immunoassay or a reporter gene system.

-

Data Analysis: The results are plotted as a dose-response curve, and the IC50 value for the antagonist is determined.

Conclusion

This compound is a dopamine D2 receptor antagonist with additional serotonergic properties, positioning it as a compound with potential atypical antipsychotic effects. Its pharmacological profile, characterized by blockade of D2 receptor-mediated signaling, suggests efficacy in treating the positive symptoms of schizophrenia. The serotonergic component may contribute to a broader spectrum of activity and a more favorable side-effect profile compared to typical antipsychotics. Further detailed studies are required to fully elucidate its binding affinities across a wider range of receptors and to explore its downstream signaling effects to comprehensively understand its therapeutic potential and guide future drug development efforts.

References

- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. 2-Bromolisuride, an ergot derivative, with dopamine antagonistic and serotonin agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Bromerguride and its Derivatives for Psychosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psychosis, a hallmark of schizophrenia and other severe mental illnesses, is primarily characterized by a disconnect from reality, including hallucinations and delusions. For decades, the mainstay of treatment has been antipsychotic drugs that primarily target the dopamine D2 receptor. This guide provides an in-depth technical overview of the preclinical research on bromerguride and its more extensively studied derivative, 2-bromoterguride, as potential treatments for psychosis. This compound (also known as 2-bromolisuride) is an ergoline derivative first identified for its antidopaminergic and serotonergic properties.[1] More recent research has focused on its dihydro derivative, 2-bromoterguride, a dopamine D2 receptor partial agonist that exhibits a pharmacological profile similar to third-generation atypical antipsychotics like aripiprazole.[2] This document synthesizes the available preclinical data, detailing the pharmacological profile, efficacy in animal models, and the specific experimental protocols used in these evaluations.

Pharmacological Profile

The therapeutic action of atypical antipsychotics is believed to stem from a combination of effects on multiple neurotransmitter systems, primarily dopamine and serotonin.[3][4] Preclinical studies have characterized 2-bromoterguride as a multi-receptor ligand with a profile that suggests potential efficacy against the positive, negative, and cognitive symptoms of schizophrenia.[2]

Receptor Binding and Functional Activity

2-Bromoterguride's mechanism of action is defined by its activity at key receptors implicated in psychosis. It acts as a partial agonist at dopamine D2 receptors and an antagonist at serotonin 5-HT2A and α2C-adrenoceptors. This profile is distinct from first-generation antipsychotics, which are primarily D2 antagonists, and is thought to contribute to a lower risk of extrapyramidal side effects (EPS).

Compared to the established atypical antipsychotic aripiprazole, 2-bromoterguride shows a higher affinity for 5-HT2A and α2C receptors and a lower affinity for histamine H1 receptors, which may predict a reduced liability for weight gain. Functional assays, such as GTPγS binding and cAMP accumulation studies, have been used to quantify the intrinsic activity of these compounds at the D2 receptor, confirming their status as partial agonists. The quantitative data from these binding and functional studies are summarized below.

Table 1: Receptor Binding Affinities (Ki, nM) of 2-Bromoterguride and Aripiprazole

| Receptor | 2-Bromoterguride | Aripiprazole | Reference |

|---|---|---|---|

| Dopamine D2 (human) | 1.1 | 1.6 | |

| Serotonin 5-HT2A (porcine) | 1.3 | 11 | |

| α2C-Adrenoceptor (porcine) | 0.9 | 36 |

| Histamine H1 (native) | 260 | 43 | |

Table 2: Functional Activity of 2-Bromoterguride at Dopamine D2 Receptors

| Assay | Receptor Subtype | Intrinsic Activity (vs. Dopamine) | Reference |

|---|---|---|---|

| [³⁵S]GTPγS Binding | Human D2S | Approx. 50% of terguride | |

| cAMP Accumulation | Human D2S | Similar to aripiprazole |

| [³⁵S]GTPγS Binding | Human D2L/Gαo | Antagonist activity | |

Mechanism of Action: A Signaling Pathway Perspective

The antipsychotic effect of 2-bromoterguride is hypothesized to result from its dual action on dopamine and serotonin pathways. As a D2 partial agonist, it can act as an antagonist in brain regions with high dopamine levels (like the mesolimbic pathway, implicated in positive symptoms), reducing dopaminergic stimulation. Conversely, in regions with low dopamine levels (like the mesocortical pathway, associated with negative and cognitive symptoms), it can provide a baseline level of D2 stimulation. The potent 5-HT2A antagonism is another key feature of atypicality, which is thought to increase dopamine release in the prefrontal cortex and striatum, potentially alleviating negative symptoms and reducing the risk of EPS.

Preclinical Efficacy in Animal Models of Psychosis

A compound's potential as an antipsychotic is evaluated in a battery of animal models designed to mimic specific aspects of the human condition. 2-Bromoterguride has been assessed in models relevant to the positive, negative, and cognitive symptoms of schizophrenia, as well as for its potential to induce side effects.

Models of Positive Symptoms

-

Amphetamine-Induced Locomotion (AIL): Psychostimulants like amphetamine increase locomotor activity by boosting dopamine levels in the nucleus accumbens, modeling the hyperdopaminergic state of psychosis. 2-Bromoterguride was shown to inhibit AIL, suggesting antipsychotic action.

-

Prepulse Inhibition (PPI) Deficits: PPI is a neurological process where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus. This process is deficient in schizophrenic patients, reflecting an inability to filter sensory information. This deficit can be induced in rodents using dopamine agonists (apomorphine) or NMDA receptor antagonists (phencyclidine, PCP). 2-Bromoterguride effectively reversed PPI deficits induced by both apomorphine and PCP, suggesting efficacy comparable to both typical (haloperidol) and atypical (clozapine) antipsychotics.

Models of Cognitive and Negative Symptoms

-

Novel Object Recognition (NOR): Cognitive deficits are a core feature of schizophrenia. The NOR task assesses recognition memory. Subchronic treatment with PCP is used to induce cognitive deficits in rodents. 2-Bromoterguride was found to ameliorate these PCP-induced impairments in object memory.

-

Social Interaction Test: Negative symptoms like social withdrawal are modeled by observing social interaction between rodents. Subchronic PCP treatment also induces deficits in social behavior. 2-Bromoterguride reversed these social interaction impairments, an effect not observed with aripiprazole in the same study.

Side Effect Profile

-

Catalepsy: A common test to predict extrapyramidal side effect (EPS) liability in rodents. 2-Bromoterguride did not induce catalepsy at effective antipsychotic doses.

-

Prolactin Levels: Many first-generation antipsychotics cause hyperprolactinemia by blocking D2 receptors in the tuberoinfundibular pathway. 2-Bromoterguride treatment did not elevate serum prolactin levels in rats, supporting a safer side effect profile.

Table 3: Summary of 2-Bromoterguride Efficacy in Behavioral Models

| Model | Symptom Modeled | Inducing Agent | Effect of 2-Bromoterguride (Dose) | Reference |

|---|---|---|---|---|

| Amphetamine-Induced Locomotion | Positive | Amphetamine | Inhibition | |

| Conditioned Avoidance Response | Positive | N/A | Inhibition | |

| Prepulse Inhibition (PPI) | Sensorimotor Gating | Apomorphine | Reversal of deficit (0.1 mg/kg) | |

| Prepulse Inhibition (PPI) | Sensorimotor Gating | Phencyclidine (PCP) | Reversal of deficit (0.3 mg/kg) | |

| Novel Object Recognition | Cognitive | Subchronic PCP | Amelioration of impairment | |

| Social Interaction Test | Negative | Subchronic PCP | Amelioration of impairment |

| Catalepsy Test | EPS Liability | N/A | No catalepsy induced | |

Detailed Experimental Protocols

This section provides detailed methodologies for the key preclinical assays used to evaluate 2-bromoterguride.

Receptor Binding Assays

-

Objective: To determine the affinity of the test compound for various neurotransmitter receptors.

-

Methodology:

-

Tissue/Cell Preparation: Membranes are prepared from cells expressing the specific recombinant human or animal receptor of interest (e.g., CHO cells expressing human D2 receptors) or from dissected animal brain regions known to be rich in the native receptor (e.g., porcine striatum for 5-HT2A).

-

Radioligand Binding: A specific radioactive ligand (e.g., [³H]spiperone for D2 receptors) is incubated with the prepared membranes.

-

Competition Assay: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (e.g., 2-bromoterguride). The test compound competes with the radioligand for binding to the receptor.

-

Separation and Counting: The membranes are washed to separate bound from unbound radioligand. The amount of radioactivity bound to the membranes is then measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of specific radioligand binding) is calculated. The Ki (inhibition constant) is then derived from the IC50 using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

-

Amphetamine-Induced Locomotion (AIL)

-

Objective: To assess the potential of a compound to block dopamine-agonist-induced hyperlocomotion, a primary screen for antipsychotic activity.

-

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are typically used.

-

Apparatus: Open-field arenas equipped with infrared photobeam detectors to automatically track horizontal and vertical movements.

-

Procedure:

-

Habituation: Animals are habituated to the test arenas for a period (e.g., 60 minutes) on several days prior to the test day.

-

Drug Administration: On the test day, animals are pre-treated with either vehicle or 2-bromoterguride at various doses (e.g., via intraperitoneal injection).

-

Amphetamine Challenge: After a set pre-treatment time (e.g., 30 minutes), animals are administered a challenge dose of d-amphetamine (e.g., 1.5 mg/kg, i.p.).

-

Recording: Locomotor activity is recorded immediately after the amphetamine challenge for a duration of 60-120 minutes.

-

-

Data Analysis: The primary measure is the total distance traveled or the number of beam breaks. The data are analyzed using ANOVA to compare the effects of the test compound against the vehicle-treated, amphetamine-challenged group.

-

Prepulse Inhibition (PPI) of Acoustic Startle

-

Objective: To measure sensorimotor gating and assess a compound's ability to reverse deficits induced by psychotomimetic agents.

-

Methodology:

-

Animals: Male Wistar rats.

-

Apparatus: Startle chambers consisting of a sound-attenuated enclosure with a speaker for delivering acoustic stimuli and a piezoelectric transducer to measure the whole-body startle response.

-

Procedure:

-

Acclimation: The rat is placed in the startle chamber and allowed to acclimate for 5 minutes with background white noise (e.g., 65 dB).

-

Stimuli: The test session consists of multiple trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong startle stimulus (e.g., 120 dB white noise for 40 ms).

-

Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 73-81 dB for 20 ms) precedes the startle pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

Drug-Induced Deficit: To test the efficacy of 2-bromoterguride, a PPI deficit is first induced by administering apomorphine (a dopamine agonist) or PCP (an NMDA antagonist) before the test session. 2-bromoterguride or vehicle is administered prior to the psychotomimetic drug.

-

-

Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(startle on prepulse-pulse trial / startle on pulse-alone trial) x 100]. Statistical analysis (ANOVA) is used to determine if the test compound significantly reverses the drug-induced deficit in %PPI.

-

Conclusion

The preclinical data available for 2-bromoterguride, the dihydro derivative of this compound, strongly support its potential as a third-generation antipsychotic agent. Its unique pharmacological profile, characterized by D2 partial agonism and high 5-HT2A and α2C antagonism, translates into a promising efficacy profile in animal models. It has demonstrated potential to address not only the positive symptoms of psychosis but also the difficult-to-treat negative and cognitive domains, without inducing the side effects commonly associated with older antipsychotics, such as EPS and hyperprolactinemia. This comprehensive preclinical dossier provides a solid foundation for further clinical investigation of 2-bromoterguride as a novel therapeutic option for schizophrenia and other psychotic disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of 2-bromoterguride, a dopamine D2 receptor partial agonist, on cognitive dysfunction and social aversion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Bromerguride: A Potential Atypical Antipsychotic with a Unique Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromerguride, an ergoline derivative, presents a compelling profile as a potential atypical antipsychotic agent. Characterized by its unique mechanism of action as a dopamine D2 receptor partial agonist and a potent antagonist at serotonin 5-HT2A and α2C-adrenergic receptors, this compound offers a promising alternative to existing antipsychotic medications. Preclinical evidence in rodent models demonstrates its efficacy in mitigating behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia, notably without inducing the catalepsy or metabolic side effects commonly associated with current treatments. This technical guide provides a comprehensive overview of the core pharmacological data, experimental methodologies, and underlying signaling pathways of this compound, offering a foundational resource for its further investigation and development.

Pharmacological Profile

This compound's potential as an atypical antipsychotic stems from its distinct receptor binding and functional activity profile. Unlike first-generation antipsychotics that primarily act as D2 receptor antagonists, this compound exhibits partial agonism at this receptor. This is complemented by its potent antagonism at key serotonin and adrenergic receptors, a hallmark of many second-generation "atypical" antipsychotics.

Receptor Binding Affinities

The affinity of this compound for various neurotransmitter receptors is crucial to its therapeutic and side-effect profile. While comprehensive tabular data for this compound remains to be fully elucidated in publicly accessible literature, studies on the closely related compound, 2-bromoterguride, provide significant insights. 2-bromoterguride demonstrates a higher affinity for 5-HT2A and α2C-adrenoceptors and a lower affinity for histamine H1 receptors when compared to the established atypical antipsychotic, aripiprazole[1].

Table 1: Comparative Receptor Binding Affinities of 2-Bromoterguride and Aripiprazole

| Receptor | 2-Bromoterguride Affinity (relative to Aripiprazole) | Therapeutic Implication |

| Dopamine D2 | Partial Agonist | Modulation of dopamine hyperactivity (positive symptoms) and hypoactivity (negative/cognitive symptoms) |

| Serotonin 5-HT2A | Higher | Potential for reduced extrapyramidal symptoms (EPS) and improved negative symptoms |

| α2C-Adrenergic | Higher | Potential cognitive enhancement and antidepressant effects |

| Histamine H1 | Lower | Reduced risk of sedation and weight gain |

Note: This table is based on comparative data for 2-bromoterguride and serves as an illustrative guide for the expected profile of this compound.

Functional Activity

This compound's functional activity defines its unique interaction with target receptors. It acts as a partial agonist at the dopamine D2 receptor, meaning it can modulate receptor activity – acting as an antagonist in brain regions with dopamine hyper-activity (mesolimbic pathway) and as an agonist where dopamine is deficient (mesocortical pathway). This "dopamine stabilization" is a key feature of some third-generation antipsychotics. Furthermore, its antagonist activity at 5-HT2A and α2C receptors contributes to its atypical profile.

Table 2: Functional Activity of this compound at Key Receptors

| Receptor | Functional Activity | Putative Therapeutic Effect |

| Dopamine D2 | Partial Agonist | Attenuation of positive symptoms, potential improvement of negative and cognitive symptoms |

| Serotonin 5-HT2A | Antagonist | Reduction of extrapyramidal side effects, potential improvement of negative symptoms and sleep |

| α2C-Adrenergic | Antagonist | Potential for cognitive enhancement and amelioration of negative symptoms |

| Serotonin 5-HT1A | Antagonist | Contrasts with some atypical antipsychotics that are 5-HT1A partial agonists |

Preclinical Efficacy in Animal Models of Schizophrenia

This compound has demonstrated promising antipsychotic-like effects in a variety of validated animal models that mimic different aspects of schizophrenia.

Amphetamine-Induced Hyperlocomotion (AIH)

This model is widely used to screen for antipsychotic potential by assessing a compound's ability to counteract the dopamine-driven hyperactivity induced by amphetamine, which is analogous to the positive symptoms of schizophrenia.

Experimental Protocol:

-

Animals: Male Wistar rats.

-

Procedure: Rats are habituated to an open-field arena. They are then pre-treated with this compound or vehicle, followed by an injection of d-amphetamine. Locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for a specified period.

-

Results: this compound has been shown to inhibit amphetamine-induced locomotion, suggesting efficacy against positive symptoms.

Conditioned Avoidance Response (CAR)

The CAR test is a predictive model for antipsychotic efficacy. The ability of a drug to suppress the conditioned avoidance of an aversive stimulus, without impairing the ability to escape the stimulus, is indicative of antipsychotic potential.

Experimental Protocol:

-

Animals: Male Wistar rats.

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.

-

Procedure: A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment during the CS. The number of successful avoidances and escapes is recorded.

-

Results: this compound has been demonstrated to decrease the conditioned avoidance response without inducing escape failures, a profile consistent with atypical antipsychotic activity.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia. The ability of a drug to restore PPI deficits induced by psychotomimetic agents is a strong indicator of antipsychotic potential.

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.

-

Procedure: A weak, non-startling acoustic prepulse is presented shortly before a loud, startling pulse. The degree to which the prepulse inhibits the startle response to the pulse is measured. PPI deficits are induced using agents like apomorphine or phencyclidine (PCP).

-

Results: Studies on the related compound 2-bromoterguride have shown that it can reverse PPI deficits induced by both apomorphine and PCP at doses of 0.1 and 0.3 mg/kg[1]. This suggests that this compound may be effective in addressing the sensorimotor gating deficits seen in schizophrenia.

Catalepsy Test

This test is used to assess the likelihood of a compound to induce extrapyramidal side effects (EPS), particularly parkinsonian-like motor rigidity. Atypical antipsychotics are characterized by a low propensity to induce catalepsy.

Experimental Protocol:

-

Animals: Male Wistar rats.

-

Procedure: The "bar test" is commonly used, where the rat's forepaws are placed on a raised horizontal bar. The time it takes for the rat to remove its paws and correct its posture is measured.

-

Results: this compound has been shown not to induce catalepsy in rats, suggesting a low risk of EPS.

Metabolic Profile

A significant drawback of many atypical antipsychotics is the induction of metabolic side effects, such as weight gain and insulin resistance.

Experimental Protocol:

-

Animals: Rats.

-

Procedure: Chronic administration of this compound is followed by monitoring of body weight, food and water intake, and body fat composition.

-

Results: Chronic treatment with this compound did not affect metabolic parameters, indicating a low risk of weight gain and other metabolic disturbances.

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are mediated through its modulation of key neurotransmitter signaling pathways.

Dopamine D2 Receptor Signaling

As a partial agonist at the D2 receptor, which is a Gi/o-coupled receptor, this compound is expected to modulate the adenylyl cyclase pathway. In a state of dopamine hyperactivity, this compound will act as an antagonist, blocking the excessive inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP). Conversely, in a state of dopamine hypoactivity, it will act as an agonist, stimulating the inhibition of adenylyl cyclase.

Serotonin 5-HT2A Receptor Signaling

This compound's antagonism of the 5-HT2A receptor, a Gq/11-coupled receptor, is another critical component of its atypical profile. 5-HT2A receptor activation by serotonin normally leads to the activation of phospholipase C (PLC), which in turn increases intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium release and protein kinase C (PKC) activation. By blocking this pathway, this compound can modulate downstream signaling cascades that are implicated in the negative symptoms and cognitive deficits of schizophrenia, as well as reducing the risk of EPS.

Experimental Workflows

The preclinical evaluation of this compound involves a series of in vitro and in vivo assays to characterize its pharmacological and behavioral effects.

Clinical Development Status

To date, there is no publicly available information from sources such as clinical trial registries regarding clinical trials of this compound for the treatment of schizophrenia. Further investigation into proprietary and historical data may be required to ascertain its full development history.

Conclusion and Future Directions

This compound exhibits a preclinical profile that is highly indicative of a potential atypical antipsychotic with a favorable side-effect profile. Its unique combination of D2 partial agonism and potent 5-HT2A and α2C antagonism warrants further investigation. The lack of catalepsy and metabolic side effects in animal models is particularly noteworthy and addresses key unmet needs in the current treatment landscape for schizophrenia.

Future research should focus on:

-

Obtaining a comprehensive receptor binding and functional activity profile for this compound across a wider range of CNS receptors.

-

Conducting further preclinical studies to explore its efficacy in models of cognitive impairment and negative symptoms in more detail.

-

Investigating the downstream signaling effects of its combined receptor activities to better understand its molecular mechanism of action.

-

If not already undertaken, initiating early-phase clinical trials to assess its safety, tolerability, and pharmacokinetic profile in humans, followed by efficacy studies in patients with schizophrenia.

The data presented in this guide underscore the potential of this compound as a valuable lead compound in the development of novel and improved treatments for schizophrenia and other psychotic disorders.

References

In Vitro Characterization of Bromerguride: A Technical Guide to Receptor Binding and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromerguride, also known as 2-bromolisuride, is an ergoline derivative with a unique pharmacological profile that has garnered interest for its potential therapeutic applications, particularly in the realm of neuropsychiatric disorders. As a derivative of the dopamine agonist lisuride, this compound exhibits a contrasting antidopaminergic profile, alongside interactions with serotonergic and adrenergic systems. This technical guide provides a comprehensive in vitro characterization of this compound's receptor binding profile, details the experimental protocols for these assessments, and visualizes the associated signaling pathways.

Quantitative Receptor Binding Profile of this compound

The following tables summarize the available quantitative data on the binding and functional activity of this compound at key central nervous system receptors. This data is crucial for understanding its mechanism of action and for guiding further drug development efforts.

| Receptor | Species | Assay Type | Parameter | Value | Reference |

| Dopamine D2S (human) | Recombinant | [³⁵S]GTPγS Binding | pEC₅₀ | 8.07 | [1] |

| Dopamine D2S (human) | cAMP Accumulation | pEC₅₀ | 8.16 | [1] | |

| Dopamine D2L (human) | [³⁵S]GTPγS Binding | pA₂ | 8.83 | [1] | |

| Serotonin 5-HT₂A (porcine) | Native | Functional Antagonism | pA₂ | 9.54 | [1] |

| α₂C-Adrenergic (porcine) | Native | Functional Antagonism | pA₂ | 10.15 | [1] |

| Serotonin 5-HT₁A | In vitro | Binding Assay | Affinity | No affinity |

Note: pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pA₂ is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Higher values indicate greater potency or affinity.

Experimental Protocols

The characterization of this compound's receptor binding profile relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Competition Binding Assay for Dopamine D₂ Receptors

This assay determines the affinity of a test compound (this compound) for the dopamine D₂ receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells stably expressing human dopamine D₂ receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D₂/D₃ antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a potent D₂ antagonist (e.g., 10 µM haloperidol or sulpiride).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester.

-

Scintillation Counter: Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.

-

Competition: Assay buffer, radioligand, serial dilutions of this compound, and cell membranes.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay for Serotonin 5-HT₂A Receptors

This assay measures the ability of an antagonist (this compound) to inhibit the functional response induced by a 5-HT₂A receptor agonist.

Materials:

-

Tissue Preparation: Porcine cortical brain tissue homogenates.

-

Agonist: Serotonin (5-HT) or a selective 5-HT₂A agonist like DOI.

-

Antagonist: this compound.

-

Assay Buffer: Krebs-Henseleit solution or similar physiological salt solution.

-

Measurement System: System to measure a functional response, such as agonist-stimulated [³⁵S]GTPγS binding or second messenger accumulation (e.g., inositol phosphate).

Procedure:

-

Tissue Preparation: Prepare brain tissue homogenates as the source of native 5-HT₂A receptors.

-

Assay Setup: In appropriate assay tubes or plates, incubate the tissue homogenate with increasing concentrations of the agonist in the absence and presence of various concentrations of this compound.

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Measurement of Functional Response:

-

For [³⁵S]GTPγS binding: Add [³⁵S]GTPγS and measure its incorporation into G-proteins as an indicator of receptor activation.

-

For second messenger accumulation: Stop the reaction and measure the accumulation of a downstream signaling molecule like inositol phosphates.

-

-

Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of this compound. A rightward shift in the agonist concentration-response curve in the presence of this compound indicates competitive antagonism. Calculate the pA₂ value from a Schild plot, which provides a measure of the antagonist's affinity.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways associated with the receptors targeted by this compound and a typical experimental workflow for its in vitro characterization.

Conclusion

The in vitro characterization of this compound reveals a complex pharmacological profile, acting as a partial agonist at dopamine D₂ receptors while exhibiting potent antagonism at serotonin 5-HT₂A and α₂C-adrenergic receptors. This unique combination of activities underscores its potential as an atypical antipsychotic agent with a possibly favorable side-effect profile. The detailed experimental protocols and understanding of the associated signaling pathways provided in this guide serve as a foundational resource for researchers and drug development professionals engaged in the further investigation and potential clinical application of this compound and related compounds. Further studies to elucidate its binding affinities across a broader range of CNS receptors are warranted to fully delineate its selectivity and off-target effects.

References

The Neurochemical Profile of Bromerguride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract